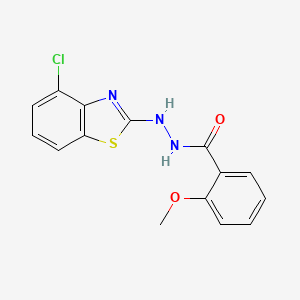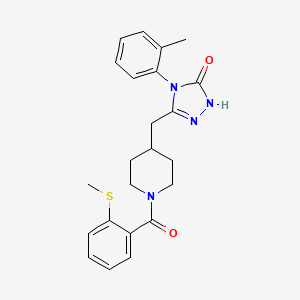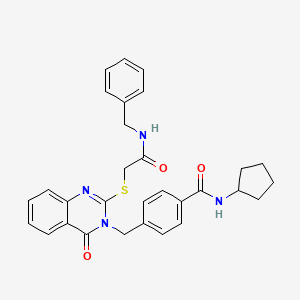![molecular formula C19H17FO4S B2953477 3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one CAS No. 931313-53-0](/img/structure/B2953477.png)
3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing a tert-butylphenylsulfonyl group can involve various methods. For instance, one approach involves the reaction of 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine . Another method involves electrophilic aromatic substitution, a common reaction in organic chemistry .Chemical Reactions Analysis
The tert-butylphenylsulfonyl group can participate in various chemical reactions. For example, it can undergo protodeboronation, a reaction that involves the removal of a boron group . This reaction can be used in the formal anti-Markovnikov hydromethylation of alkenes .Aplicaciones Científicas De Investigación
Organic Synthesis and Fluorination Techniques
In the realm of organic chemistry, this compound is explored for its unique properties in fluorination reactions, a key process in the development of pharmaceuticals and agrochemicals due to the significant impact of fluorine atoms on biological activity and chemical stability. Umemoto et al. (2010) discuss a related fluorinating agent with high thermal stability and resistance to hydrolysis, showcasing its diverse fluorination capabilities, including the conversion of alcohols, aldehydes, and ketones into their fluorinated counterparts with high yield and selectivity (Umemoto, Singh, Xu, & Saito, 2010).
Environmental Degradation of Fluorinated Compounds
Research on environmental pollutants has also highlighted the significance of fluorinated compounds like 3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one. Yang et al. (2014) evaluated the degradability of fluorotelomer sulfonate, an analog in advanced oxidation processes, revealing insights into potential pathways for mitigating the environmental impact of such compounds (Yang, Huang, Zhang, Yu, & Deng, 2014).
Material Science Applications
In material science, compounds with sulfonyl and fluoro groups are integral to the development of new materials. Huang et al. (2014) synthesized a series of materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles for thermally activated delayed fluorescence, demonstrating their potential in organic light-emitting diodes (OLEDs) and other photonic applications (Huang, Qi, Jiang, Tang, Liu, Wenjuan, Yin, Shi, Ban, Xu, & Sun, 2014).
Bioimaging and Sensing Technologies
The design and synthesis of new fluorescent probes for bioimaging are another exciting application area. Hu et al. (2014) developed a new fluorescent probe based on a similar chromen-2-one structure for selective and sensitive detection of Zn2+ ions, showcasing its utility in cell imaging and highlighting the compound's relevance in biochemical and medical research (Hu, Tan, Liu, Yu, Cui, & Yang, 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been shown to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, thus regulating the bioavailability of glucocorticoids .
Mode of Action
Based on its structural similarity to other benzenesulfonyl compounds, it may interact with its target enzyme through abinding interaction at the active site, leading to changes in the enzyme’s activity .
Biochemical Pathways
Given its potential interaction with corticosteroid 11-beta-dehydrogenase isozyme 1, it may influence theglucocorticoid pathway . This could potentially affect downstream effects related to inflammation and immune response, given the role of glucocorticoids in these processes .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
If it does indeed interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the levels of active glucocorticoids in the body, with downstream effects on processes such asinflammation and immune response .
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4S/c1-19(2,3)13-4-7-15(8-5-13)25(22,23)17-11-12-10-14(20)6-9-16(12)24-18(17)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKCJQRZACIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)
![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)
![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)
![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2953402.png)

![5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2953406.png)






